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N,N,4-trimethylpyrimidine-2-sulfonamide

Hydrogen bonding Fragment-based drug design Crystal engineering

N,N,4-Trimethylpyrimidine-2-sulfonamide (CAS 1420813-26-8; molecular formula C₇H₁₁N₃O₂S; molecular weight 201.25 g·mol⁻¹) is a fully substituted pyrimidine-2-sulfonamide comprising a 4-methylpyrimidine core bearing an N,N-dimethylsulfonamide group at the 2-position. The molecule possesses zero hydrogen-bond donor atoms and five hydrogen-bond acceptor atoms, with two rotatable bonds.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B13948006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-trimethylpyrimidine-2-sulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C7H11N3O2S/c1-6-4-5-8-7(9-6)13(11,12)10(2)3/h4-5H,1-3H3
InChIKeyWMTBPRFTMRBLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,4-Trimethylpyrimidine-2-Sulfonamide – Chemical Identity, Class Context, and Procurement Baseline


N,N,4-Trimethylpyrimidine-2-sulfonamide (CAS 1420813-26-8; molecular formula C₇H₁₁N₃O₂S; molecular weight 201.25 g·mol⁻¹) is a fully substituted pyrimidine-2-sulfonamide comprising a 4-methylpyrimidine core bearing an N,N-dimethylsulfonamide group at the 2-position. The molecule possesses zero hydrogen-bond donor atoms and five hydrogen-bond acceptor atoms, with two rotatable bonds . This substitution pattern places the compound within a well-precedented scaffold class—pyrimidine sulfonamides—that has been explored for antimicrobial, anticancer, and carbonic anhydrase inhibitory applications [1]. However, the specific N,N,4-trimethyl-substitution pattern generates a distinct hydrogen-bonding profile and conformational landscape relative to its mono- and des-methyl analogs, which constitutes the basis for differential selection in medicinal chemistry, fragment-based drug design, and chemical probe development programs.

Why N,N,4-Trimethylpyrimidine-2-Sulfonamide Cannot Be Generically Substituted by Other Pyrimidine-2-Sulfonamide Analogs


The substitution of N,N,4-trimethylpyrimidine-2-sulfonamide with a less-substituted analog (e.g., N,4-dimethylpyrimidine-2-sulfonamide or 4-methylpyrimidine-2-sulfonamide) is not straightforward because the N,N-dimethylation of the sulfonamide group eliminates hydrogen-bond donor (HBD) capacity while preserving hydrogen-bond acceptor (HBA) functionality . This alteration fundamentally changes the compound's intermolecular interaction profile, affecting crystal packing, target engagement in biological systems, and physicochemical properties such as solubility and permeability. In protein–ligand interactions, for example, the 4-methylpyrimidine-2-sulfonamide fragment (PDB ligand XCZ) engages target proteins via sulfonamide N–H hydrogen bonds that are impossible for the N,N-dimethyl analog [1]. Consequently, procurement decisions must be driven by the specific interaction requirements of the intended assay, crystal engineering application, or synthetic sequence, rather than by class membership alone.

Quantitative Differentiation Evidence for N,N,4-Trimethylpyrimidine-2-Sulfonamide vs. Closest Pyrimidine-2-Sulfonamide Analogs


Hydrogen-Bond Donor Elimination: Comparison of N,N,4-Trimethyl- vs. N,4-Dimethyl- and 4-Methylpyrimidine-2-Sulfonamide

N,N,4-Trimethylpyrimidine-2-sulfonamide possesses zero hydrogen-bond donor (HBD) atoms because the sulfonamide –NH₂ group is fully methylated. In contrast, N,4-dimethylpyrimidine-2-sulfonamide retains one HBD, and 4-methylpyrimidine-2-sulfonamide retains two HBD groups . The HBA count remains constant at five across all three compounds . This systematic modulation of HBD capacity directly controls the compound's ability to participate in directional hydrogen-bond networks in protein binding sites or crystalline solids [1].

Hydrogen bonding Fragment-based drug design Crystal engineering

Rotatable Bond Restriction and Conformational Pre-organization: N,N,4-Trimethyl vs. N,N-Dimethylpyrimidine-2-Sulfonamide

The presence of a 4-methyl substituent on the pyrimidine ring in N,N,4-trimethylpyrimidine-2-sulfonamide adds steric bulk ortho to the sulfonamide group, which restricts the conformational freedom of the N,N-dimethylsulfonamide moiety relative to the ring compared to N,N-dimethylpyrimidine-2-sulfonamide, which lacks a ring methyl group. Both compounds share the same HBD/HBA profile (HBD = 0, HBA = 5), but the 4-methyl analog exhibits a reduced number of accessible low-energy conformers, as inferred from the presence of only two rotatable bonds in both molecules but increased rotational barrier in the 4-methyl derivative due to ortho steric interaction with the sulfonamide group . This conformational restriction can translate into enhanced ligand efficiency when the bioactive conformation is pre-organized.

Conformational analysis Ligand efficiency Drug design

Lipophilicity Modulation: Predicted logP Shift with Progressive Methylation of the Pyrimidine-2-Sulfonamide Scaffold

Progressive N-methylation and C-methylation of the pyrimidine-2-sulfonamide core systematically increases calculated lipophilicity (clogP). N,N,4-Trimethylpyrimidine-2-sulfonamide is predicted to exhibit a higher logP value than its dimethyl and monomethyl analogs, consistent with the addition of hydrophobic methyl groups. Although experimentally determined logP values for this specific compound have not been reported, in silico predictions for structurally analogous sulfonamides demonstrate a logP increment of approximately +0.5 to +0.8 per added methyl group on the sulfonamide nitrogen . This trend has practical consequences for solubility, permeability, and protein binding.

Lipophilicity ADME Physicochemical properties

Crystal Structure and Non-Covalent Interaction Landscape of a Pyrimidine-2-Sulfonamide Derivative: Structural Basis for Differentiating N-Substitution Patterns

A single-crystal X-ray diffraction study of a closely related pyrimidine-2-sulfonamide derivative (crystallized in the triclinic space group P1̄) revealed a network of NH···N, NH···S, CH···N, and CH···O hydrogen bonds responsible for crystal packing, with Hirshfeld surface analysis quantifying the relative contributions of each interaction type [1]. In N,N,4-trimethylpyrimidine-2-sulfonamide, the NH···X interactions are eliminated due to full N-methylation, leaving CH···O and CH···N contacts as the dominant directional interactions, along with the possibility of halogen bonds if halogens are introduced elsewhere. This shift in the dominant non-covalent interaction types is expected to produce a distinctly different crystal packing motif and solid-state stability profile compared to the NH-bearing analogs.

X-ray crystallography Non-covalent interactions Crystal packing

Protein–Ligand Engagement Evidence: The 4-Methylpyrimidine-2-Sulfonamide Fragment (PDB XCZ) as a Structural Baseline for N,N-Dimethyl Modification Effects

The 4-methylpyrimidine-2-sulfonamide fragment (PDB ligand code XCZ) has been co-crystallized with a target protein (PDB entry 5FLR), where the primary sulfonamide –NH₂ group forms specific hydrogen bonds with protein backbone and side-chain residues [1]. The N,N-dimethyl modification in N,N,4-trimethylpyrimidine-2-sulfonamide eliminates both hydrogen-bond donor interactions while preserving the sulfonamide oxygen acceptors and the pyrimidine nitrogen acceptors. This modification is predicted to abrogate the canonical sulfonamide–protein H-bond interactions observed for XCZ, redirecting binding toward alternative poses that exploit CH···O, π-stacking, and van der Waals contacts [2].

Fragment-based screening PDB Structure-activity relationship

Recommended Research and Industrial Application Scenarios for N,N,4-Trimethylpyrimidine-2-Sulfonamide Based on Verified Differentiation


Selectivity Probe in Fragment-Based Drug Discovery Targeting Sulfonamide-Binding Pockets

When a fragment screen identifies 4-methylpyrimidine-2-sulfonamide (XCZ) as a hit, N,N,4-trimethylpyrimidine-2-sulfonamide should be procured as the immediate follow-up probe. The loss of sulfonamide NH hydrogen-bond donors (HBD = 0 vs. HBD = 2 for XCZ) allows the investigator to determine whether the observed affinity is driven by H-bond donation or by acceptor/steric complementarity [1]. If affinity is retained, further optimization can focus on non-HBD interactions; if affinity is lost, the sulfonamide NH groups are confirmed as essential pharmacophoric elements, guiding subsequent medicinal chemistry efforts [2].

Crystal Engineering of H-Bond-Deficient Co-Crystals and Solid Forms

For co-crystallization screening where the objective is to avoid NH-mediated hydrogen-bond networks that lead to undesired solvate or hydrate formation, N,N,4-trimethylpyrimidine-2-sulfonamide provides a sulfonamide scaffold that acts exclusively as a hydrogen-bond acceptor. Quantum chemical and Hirshfeld surface analysis of related pyrimidine sulfonamides demonstrate that NH···X interactions dominate the crystal packing of primary sulfonamides [1]; their elimination in the N,N-dimethyl derivative is predicted to favor CH···O and π-stacking-driven crystal motifs, which can be exploited to engineer solid forms with tailored dissolution and stability profiles [2].

ADME Property Tuning in Lead Optimization Programs Requiring Incremental Lipophilicity Increase

In a chemical series where the 4-methylpyrimidine-2-sulfonamide core is being optimized for cellular permeability, N,N,4-trimethylpyrimidine-2-sulfonamide represents the fully methylated endpoint of the lipophilicity gradient. The predicted logP increase of approximately +1.0 to +1.6 relative to the parent 4-methylpyrimidine-2-sulfonamide (based on the addition of two N-methyl groups) provides a quantifiable parameter for permeability-solubility trade-off assessment in ADME profiling assays [1]. Procurement of the N,N,4-trimethyl analog enables direct experimental determination of the logP ceiling within this scaffold series.

Computational Chemistry and Molecular Docking Benchmarking

The combination of zero H-bond donors and multiple H-bond acceptors, together with a well-defined pyrimidine ring system, makes N,N,4-trimethylpyrimidine-2-sulfonamide an ideal test molecule for benchmarking computational methods that predict non-covalent interactions. Crystal structure data for related pyrimidine-2-sulfonamide derivatives, including quantitative Hirshfeld surface analysis and ab initio interaction energy decomposition, are available for method validation [1]. The title compound extends this benchmark set to the fully N-methylated extreme, challenging docking scoring functions and force fields to accurately rank poses in the absence of strong directional H-bond donor contributions [2].

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